molecular formula C8H11BrClNO B2760092 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride CAS No. 2247106-55-2

3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride

Cat. No. B2760092
M. Wt: 252.54
InChI Key: DGJBXZPIYRXXND-UHFFFAOYSA-N
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Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . The compound you mentioned seems to be a type of amine, specifically a phenolic amine, which means it contains a phenol group (an aromatic ring with a hydroxyl group) and an amine group (a nitrogen atom with a lone pair of electrons).


Synthesis Analysis

The synthesis of amines often involves reactions that introduce an amine group to a carbon compound. For example, the reductive amination of aldehydes or ketones, the alkylation of ammonia, or the reaction of ammonia with alkyl halides .


Molecular Structure Analysis

The molecular structure of amines is based on the nitrogen atom. In primary amines, one R group is bonded to the nitrogen atom; in secondary amines, two R groups are bonded to the nitrogen atom; and in tertiary amines, three R groups are bonded to the nitrogen atom .


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as bases, nucleophiles, and ligands. They can also undergo reactions such as alkylation, acylation, and sulfonation .


Physical And Chemical Properties Analysis

Amines are generally colorless, but can yellow with age and exposure to air. They often have a fishy odor. They can form hydrogen bonds, which gives them relatively high boiling points for their molecular weights .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

A foundational application of 3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride-related compounds is in the synthesis of heterocyclic structures. For instance, Salih (2013) described the synthesis of various heterocyclic compounds starting from 1,4- Benzoxazine-3-one, highlighting the compound's utility in generating diverse chemical structures which could serve as the basis for further pharmaceutical development Salih, 2013.

Antimicrobial Agent Development

Doraswamy and Ramana (2013) investigated substituted phenyl azetidines, derived from a process involving 2-(4-bromo phenyl) methyl cyanide, for their potential as antimicrobial agents. Their work exemplifies the role of bromophenol derivatives in developing new antimicrobial compounds, indicating the broader applicability of these substances in pharmacology Doraswamy & Ramana, 2013.

Coordination Chemistry and Material Science

Complexes involving bromophenol derivatives show promising applications in material science and catalysis. For example, Erxleben (2009) discussed the coordination behavior of 4-bromo-2-[(2-diethylaminoethyl)ethylaminomethyl]-6-formylphenol with copper, leading to the synthesis of novel complexes. This work underlines the relevance of such compounds in understanding metal-ligand interactions and designing metal-organic frameworks or catalysts Erxleben, 2009.

Environmental and Industrial Applications

Jiang et al. (2020) discovered that a deep eutectic solvent formed by ethylamine hydrochloride and phenol possesses unusually low viscosity and high capacity for ammonia absorption. This highlights an environmental application of bromophenol derivatives in gas capture and storage technologies, presenting an innovative solution for industrial gas treatment Jiang et al., 2020.

Safety And Hazards

Amines can be corrosive and cause burns to the skin and eyes. They can also be harmful if inhaled or swallowed. Proper safety measures should be taken when handling amines .

Future Directions

The study of amines is a crucial part of many fields, including medicinal chemistry, materials science, and synthetic organic chemistry. Future research may focus on developing new synthetic methods, studying the biological activity of amines, and designing amine-based materials .

properties

IUPAC Name

3-(2-aminoethyl)-4-bromophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5,11H,3-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJBXZPIYRXXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CCN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-ethyl)-4-bromo-phenol hydrochloride

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